N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with appropriate reagents to introduce the triazoloquinoxalinylthioacetamide moiety. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and purification .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Unlike its analogs, this compound possesses both a triazoloquinoxalinylthioacetamide moiety and a chloro-trifluoromethylphenyl group, making it a versatile and valuable compound in various research and industrial contexts .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a triazoloquinoxaline core, known for its versatility in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds derived from the triazoloquinoxaline scaffold. The biological evaluation includes testing against various bacterial strains and fungi. For instance:
- Bacterial Strains Tested :
- Staphylococcus aureus (two strains)
- Pseudomonas aeruginosa (three strains)
- Klebsiella pneumoniae
- Fungal Strains Tested :
- Candida albicans
In a preliminary study, compounds similar to this compound showed varying degrees of antibacterial activity. Notably, certain derivatives demonstrated significant inhibition of biofilm formation in Staphylococcus epidermidis, indicating their potential utility in treating biofilm-associated infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of the triazoloquinoxaline scaffold exhibit cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HCT116 | 0.39 | Significant anticancer efficacy |
MCF-7 | 0.46 | Significant anticancer efficacy |
MGC-803 | Varies | Induces G2/M cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving topoisomerase inhibition and modulation of apoptotic pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death in cancer cells.
- Apoptosis Induction : The compound may activate apoptotic pathways by modulating key proteins involved in apoptosis.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests a mechanism that disrupts bacterial communication and adhesion processes.
Case Studies
A notable study focused on the synthesis and biological evaluation of triazoloquinoxaline derivatives demonstrated that specific modifications could enhance both antimicrobial and anticancer activities. For example, compound SL69 exhibited a substantial reduction in biofilm formation by 23% at a concentration of 50 µM .
Another study highlighted the synthesis of novel derivatives with improved selectivity and potency against cancer cell lines while maintaining low cytotoxicity towards normal cells .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5OS/c1-10-26-27-17-18(25-14-4-2-3-5-15(14)28(10)17)30-9-16(29)24-11-6-7-13(20)12(8-11)19(21,22)23/h2-8H,9H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOYSGIWAYIVCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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